molecular formula C7H4F2N2S B2910396 5,6-Difluorobenzo[d]thiazol-2-amine CAS No. 352214-93-8

5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396
CAS No.: 352214-93-8
M. Wt: 186.18
InChI Key: LTJNALXNNMUKHU-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S. It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at the 5th and 6th positions of the benzene ring and an amine group at the 2nd position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine typically involves the reaction of 5,6-difluoro-2-nitroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5,6-Difluorobenzo[d]thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Difluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with its replication, leading to potential anticancer effects. The compound may also inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Difluorobenzo[d]thiazol-2-amine
  • 5,7-Difluorobenzo[d]thiazol-2-amine
  • 5,6-Dichlorobenzo[d]thiazol-2-amine

Uniqueness

5,6-Difluorobenzo[d]thiazol-2-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

5,6-difluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJNALXNNMUKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352214-93-8
Record name 5,6-difluoro-1,3-benzothiazol-2-amine
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